

# Application Notes and Protocols for Generating Adagrasib-Resistant Cancer Cell Lines

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## Compound of Interest

Compound Name: *KRAS mutant protein inhibitor 1*

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## Introduction

Adagrasib (MRTX849) is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1] While adagrasib has shown promising clinical activity, the development of acquired resistance is a significant challenge to its long-term efficacy.[1][2] Understanding the mechanisms of adagrasib resistance is crucial for developing novel therapeutic strategies to overcome it. This document provides detailed protocols for generating adagrasib-resistant cancer cell lines in vitro, a critical first step in studying resistance mechanisms and evaluating next-generation therapies.

Acquired resistance to adagrasib can be mediated by a variety of genomic and non-genomic alterations.[2][3][4] These can be broadly categorized into two main types:

- **On-target resistance:** This typically involves secondary mutations in the KRAS gene itself, which can prevent adagrasib from binding to the KRAS G12C protein.[3][4] Examples include mutations at codons 12, 68, 95, and 96.[3] Amplification of the KRAS G12C allele has also been observed as a mechanism of on-target resistance.[3]
- **Off-target resistance:** This involves the activation of bypass signaling pathways that circumvent the need for KRAS signaling.[3][5] Common bypass mechanisms include activating mutations or amplification of other genes in the MAPK and PI3K/AKT pathways,

such as NRAS, BRAF, MAP2K1, and MET.[3] Additionally, histologic transformation, for instance from adenocarcinoma to squamous cell carcinoma, has been observed as a non-genomic resistance mechanism.[3][5]

The generation of adagrasib-resistant cancer cell lines in the laboratory provides invaluable models to investigate these resistance mechanisms, identify biomarkers of resistance, and test novel therapeutic combinations.

## Data Presentation

The following tables summarize representative quantitative data comparing adagrasib-sensitive (parental) and adagrasib-resistant cancer cell lines.

Table 1: Adagrasib IC50 Values in Sensitive and Resistant NSCLC Cell Lines

Cell Line	Parental/Resistant	Adagrasib IC50 (μM)	Fold Resistance	Reference
SW1573	Parental	>10	-	[6]
SW1573	Sotorasib-Resistant	4.13	N/A	[6]
H358	Parental	~0.01	-	[7]
H358	Adagrasib-Resistant	>1	>100	Hypothetical
H2122	Parental	~0.15	-	[7]
H2122	Adagrasib-Resistant	>10	>66	Hypothetical

Table 2: Adagrasib IC50 Values in Sensitive and Resistant Colorectal Cancer Cell Lines

Cell Line	Parental/Resistant	Adagrasib IC50 (μM)	Fold Resistance	Reference
SW837	Parental	~0.02	-	[7]
SW837	Adagrasib-Resistant	>1	>50	Hypothetical

## Experimental Protocols

### Protocol 1: Generation of Adagrasib-Resistant Cancer Cell Lines by Continuous Dose Escalation

This protocol describes a standard method for generating adagrasib-resistant cancer cell lines by exposing them to gradually increasing concentrations of the drug over an extended period.

Materials:

- KRAS G12C mutant cancer cell line (e.g., NCI-H358, SW1573 for NSCLC; SW837 for CRC)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- Adagrasib (MRTX849)
- Dimethyl sulfoxide (DMSO)
- Cell culture flasks and plates
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

- Determine the initial adagrasib concentration:

- Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC<sub>20</sub>-IC<sub>30</sub> of adagrasib for the parental cell line. This will be the starting concentration for the resistance induction.
- Initiate long-term adagrasib exposure:
  - Seed the parental cells in a T-25 or T-75 flask at a low density.
  - After 24 hours, replace the medium with fresh medium containing adagrasib at the predetermined starting concentration.
- Maintain and passage the cells:
  - Culture the cells in the presence of adagrasib. Initially, a significant proportion of cells may die.
  - Change the medium with fresh adagrasib-containing medium every 2-3 days.
  - When the cells reach 70-80% confluency, passage them at a 1:3 or 1:4 ratio into a new flask with fresh adagrasib-containing medium.
- Gradually increase the adagrasib concentration:
  - Once the cells have adapted to the current adagrasib concentration and are proliferating at a stable rate (typically after 2-4 weeks), increase the adagrasib concentration by 1.5 to 2-fold.
  - Repeat the process of adaptation and dose escalation. This process can take several months.
- Establishment of the resistant cell line:
  - Continue the dose escalation until the cells can proliferate in a high concentration of adagrasib (e.g., 1-10  $\mu$ M).
  - The resulting cell population is considered the adagrasib-resistant cell line.
- Characterization and banking:

- Perform a dose-response assay to confirm the shift in IC50 compared to the parental cell line.
- Cryopreserve aliquots of the resistant cell line at various passages.
- Maintain a continuous culture of the resistant cells in the presence of the final adagrasib concentration to ensure the stability of the resistant phenotype.

## Protocol 2: Characterization of Adagrasib-Resistant Cell Lines - Western Blot Analysis of KRAS Signaling

This protocol is for assessing the activity of the KRAS signaling pathway in parental and adagrasib-resistant cell lines.

Materials:

- Parental and adagrasib-resistant cancer cell lines
- Adagrasib
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, anti-KRAS, anti-GAPDH or  $\beta$ -actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

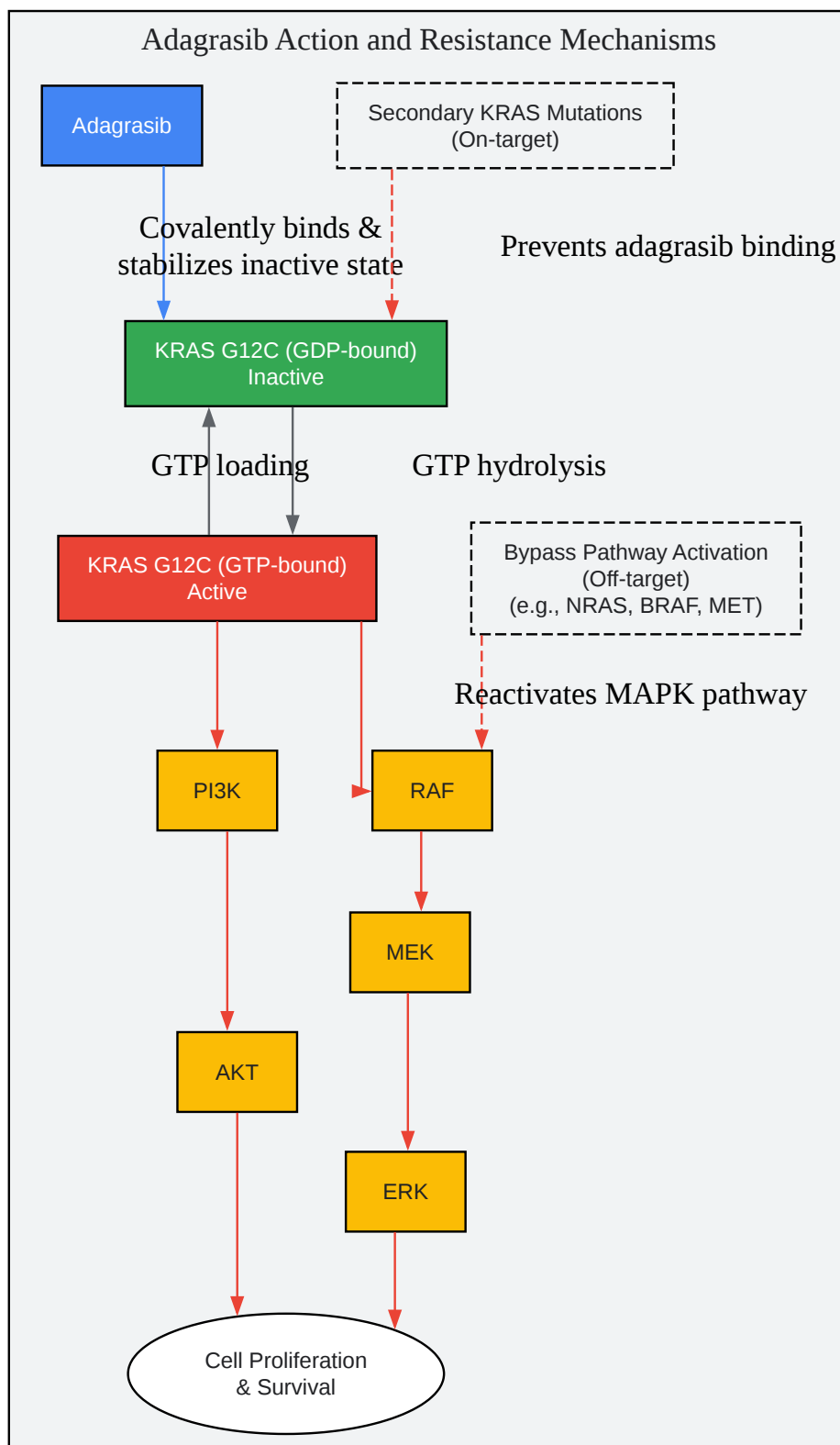
Procedure:

- Cell treatment and lysis:
  - Seed parental and resistant cells in 6-well plates.
  - Treat the cells with various concentrations of adagrasib (e.g., 0, 0.1, 1, 10  $\mu$ M) for a specified time (e.g., 2, 6, or 24 hours).
  - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western blotting:
  - Load equal amounts of protein (e.g., 20-30  $\mu$ g) onto an SDS-PAGE gel and perform electrophoresis.
  - Transfer the separated proteins to a membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody incubation:
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane with TBST.
  - Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

- Analyze the band intensities to determine the levels of phosphorylated and total proteins. A "KRAS shift" may be observed in western blots, indicating the covalent binding of adagrasib to KRAS G12C, resulting in a slower migrating form of the protein.[8]

## Mandatory Visualizations

### Signaling Pathways

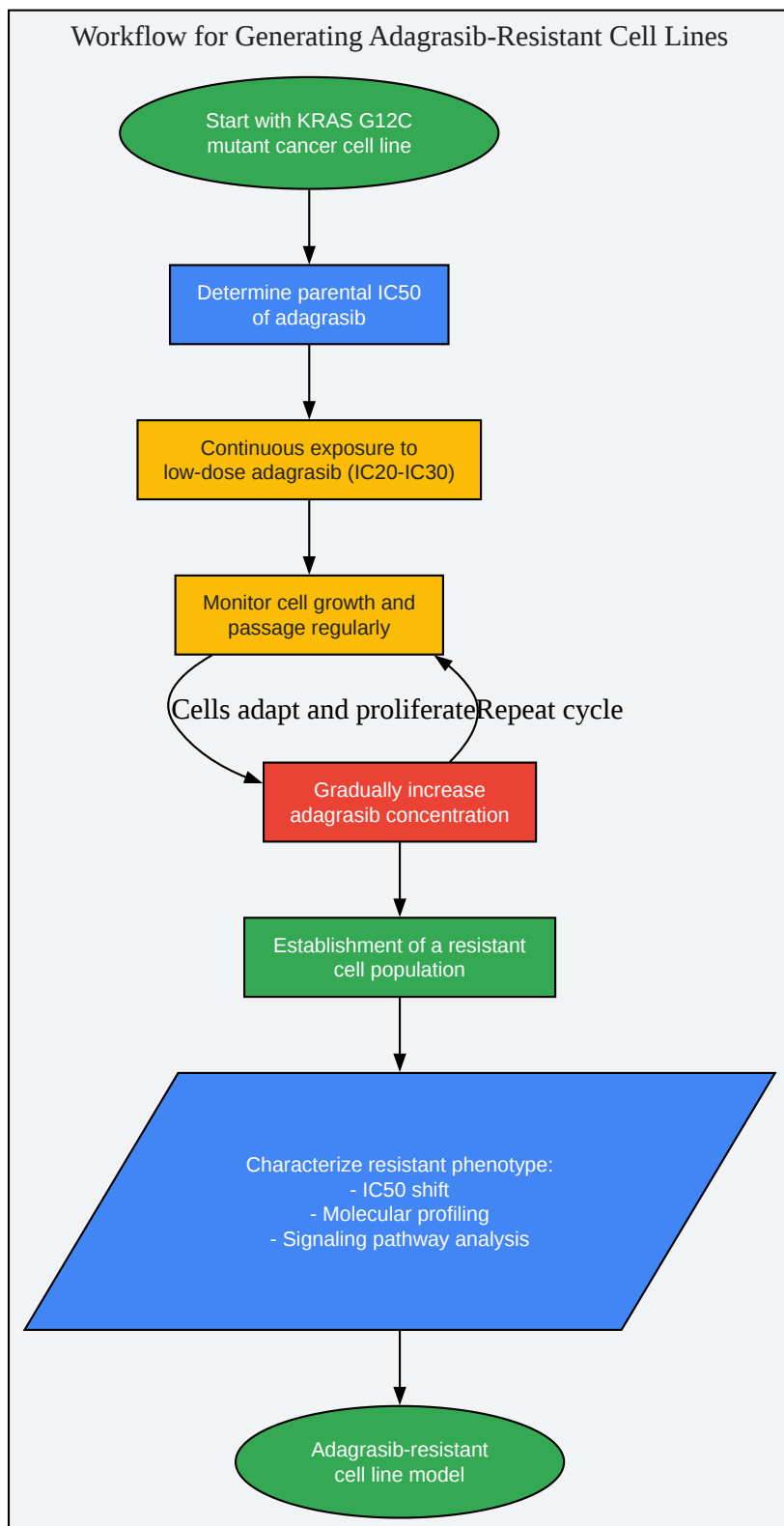


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Caption: Signaling pathway of adagrasib action and mechanisms of resistance.



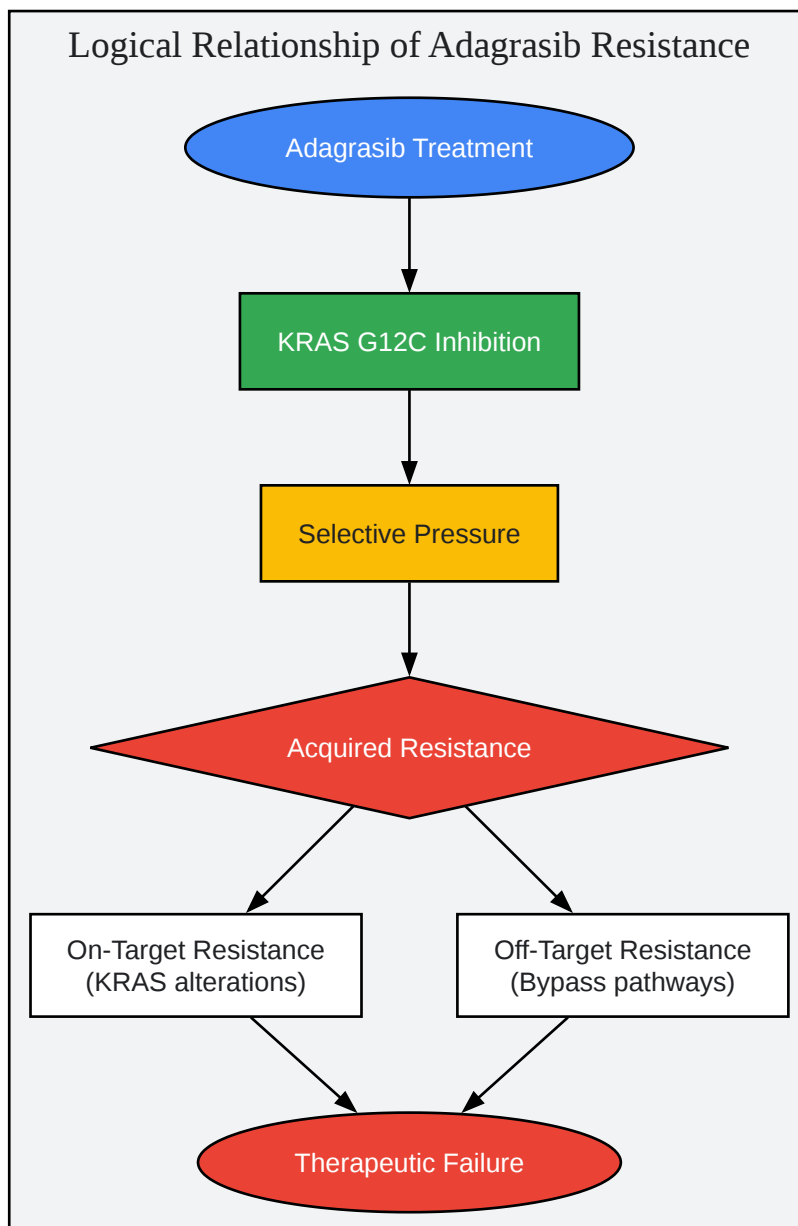
## Experimental Workflow



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Caption: Experimental workflow for generating adagrasib-resistant cell lines.

## Logical Relationships



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Caption: Logical relationship of events leading to adagrasib resistance.

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